

# Independent Validation of AZD-1305's Effects on Cardiac Repolarization: A Comparative Guide

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## Compound of Interest

Compound Name: AZD-1305

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An objective analysis of the electrophysiological properties of the investigational antiarrhythmic agent **AZD-1305**, with a focus on its impact on cardiac repolarization. This guide provides a comparative overview with other agents, supported by experimental data and detailed methodologies.

**AZD-1305** is an investigational drug candidate designed for the management of cardiac arrhythmias, particularly atrial fibrillation.[1] It is characterized as a combined ion channel blocker, exhibiting effects on multiple cardiac currents involved in the cardiac action potential. [1][2] This guide synthesizes findings from independent studies to provide a comprehensive comparison of **AZD-1305**'s effects on cardiac repolarization against other agents, primarily the selective IKr blocker dofetilide.

## Comparative Electrophysiological Profile

**AZD-1305**'s primary mechanism of action involves the blockade of several key cardiac ion channels. In vitro studies have demonstrated its concentration-dependent inhibition of the rapidly activating delayed-rectifier potassium current (IKr) mediated by hERG channels, the L-type calcium current (ICaL), and the fast inward sodium current (INa).[1][2] Notably, its blocking effect on the fast sodium current is more pronounced in atrial myocytes compared to ventricular myocytes.[3][4]

## Ion Channel Blocking Potency

The following table summarizes the in vitro potency of **AZD-1305** on various cardiac ion channels.

Ion Channel	Current	IC50 (μM)	Species	Reference
hERG	IKr	0.4	Human (recombinant)	[5]
hNav1.5	INa (peak)	1.5	Human (recombinant)	[5]
Cav1.2	ICaL	1.2	Human (recombinant)	[5]
Nav1.5	INa (late)	4.3	Dog (cardiomyocytes)	[6]
Nav1.5	INa (peak)	66	Dog (cardiomyocytes)	[6]

## In Vivo Electrophysiological Effects: Comparison with Dofetilide

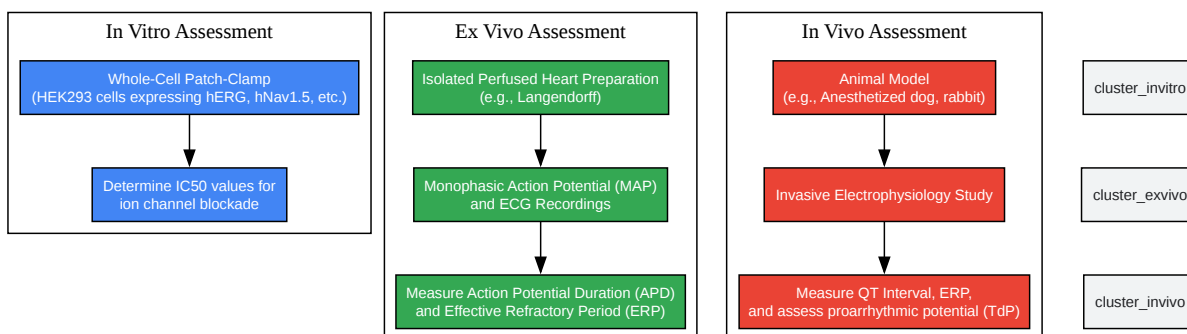
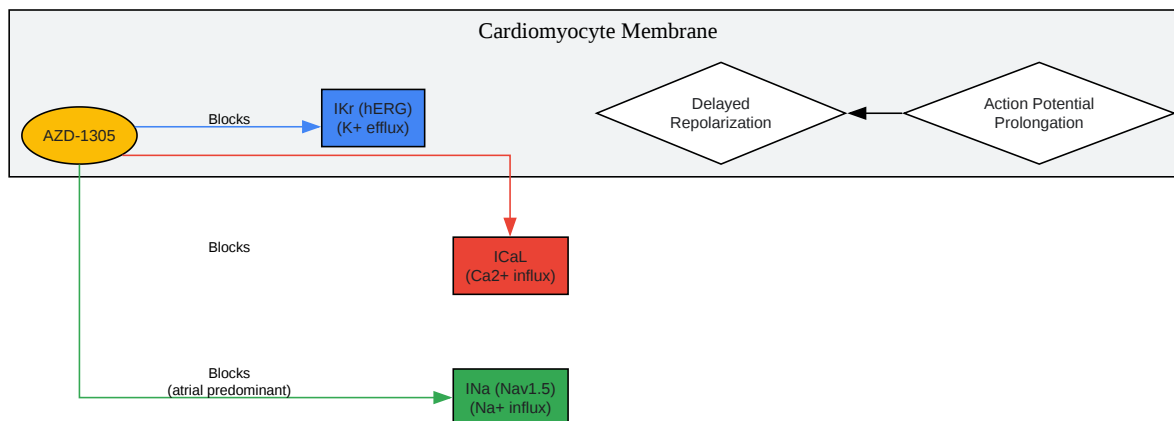
Studies in animal models have compared the in vivo electrophysiological effects of **AZD-1305** with dofetilide, a selective IKr blocker known for its potential to cause proarrhythmias.

Parameter	AZD-1305	Dofetilide	Animal Model	Key Findings	Reference
QT Interval Prolongation	Increased from 145 ± 8 ms to 196 ± 18 ms	Increased from 161 ± 3 ms to 256 ± 15 ms	Anesthetized methoxamine-sensitized rabbits	AZD-1305 induced less QT prolongation than dofetilide.	[2]
Increased from 290 ± 7 ms to 397 ± 15 ms (+37%)	-	Anesthetized dogs (normal hearts)	Significant QT prolongation observed.	[5]	
Increased from 535 ± 28 ms to 747 ± 36 ms (+40%)	Increased from 511 ± 22 ms to 703 ± 45 ms (+38%)	Dogs with chronic atrioventricular block	Similar degrees of repolarization delay observed.	[5]	
Proarrhythmic Potential (Torsades de Pointes - TdP)	0/17 rabbits	12/17 rabbits	Anesthetized methoxamine-sensitized rabbits	AZD-1305 did not induce TdP, unlike dofetilide.	[2]
4/11 dogs	14/14 dogs	Dogs with chronic atrioventricular block	AZD-1305 showed a lower incidence of TdP.	[5]	
Beat-to-Beat Variability of Repolarization (Short-Term Variability - STV)	Changed from 2 ± 0.8 ms to 2 ± 0.3 ms (NS)	Changed from 2 ± 0.2 ms to 12 ± 1.1 ms	Anesthetized methoxamine-sensitized rabbits	AZD-1305 did not increase repolarization instability.	[2]

Changed from 2.8 ± 0.3 ms to 3.7 ± 0.3 ms (NS)	Changed from 2.3 ± 0.2 ms to 6.3 ± 0.7 ms	Dogs with chronic atrioventricular block	Dofetilide significantly increased beat-to-beat variability of monophasic action potential duration, while AZD-1305 did not.	[5]
Action Potential Duration (APD90)	Prolonged from 224±12 to 298±30 ms (atria) and 167±14 to 209±14 ms (ventricles) at 3.0 µM	-	Isolated coronary-perfused canine preparations	AZD-1305 prolonged APD more in atrial than ventricular tissue. [4]
Effective Refractory Period (ERP)	Increased dose-dependently in atria and ventricles	-	Patients after catheter ablation of atrial flutter	AZD-1305 demonstrated potential antiarrhythmic efficacy in a clinical setting. [7]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **AZD-1305** on cardiac ion channels and a typical experimental workflow for assessing its effects.



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